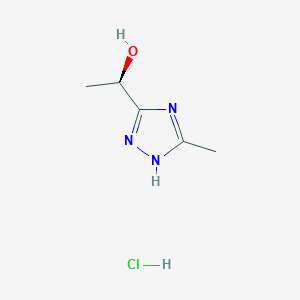

N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

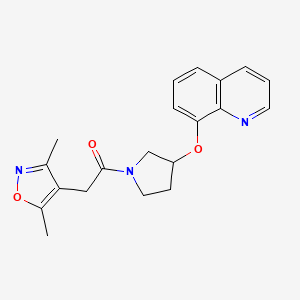

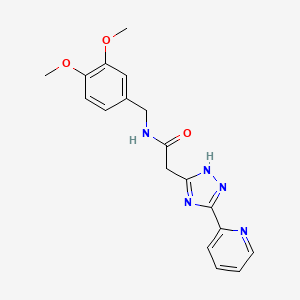

“N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide” is a complex organic compound. It contains several functional groups, including a piperidine ring, two chlorobenzyl groups, and a sulfonyl group . These functional groups suggest that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which could influence the compound’s reactivity . The chlorobenzyl and sulfonyl groups could also impact the compound’s physical and chemical properties.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the chlorobenzyl groups might undergo nucleophilic aromatic substitution reactions, while the sulfonyl group could participate in various oxidation and reduction reactions .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment Research

A study synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate as drug candidates for Alzheimer’s disease. The compounds were synthesized through a series of steps, starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, and were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE) and haemolytic activity, marking their potential as new drug candidates (Rehman et al., 2018).

Antimicrobial Activity in Agriculture

Another study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against bacterial and fungal pathogens affecting tomato plants. The study revealed significant potent antimicrobial activities, emphasizing the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009).

Antioxidant and Anticholinesterase Activity

A research focused on the synthesis of sulfonyl hydrazone compounds with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity. The study found compounds with significant lipid peroxidation inhibitory activity and better activity in various antioxidant assays, offering insights into their potential medicinal applications (Karaman et al., 2016).

Antibacterial Potential

Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitors against various bacterial strains, highlighting the compound's potential as an antibacterial agent (Iqbal et al., 2017).

HIV-1 Research

A study investigated N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) for its ability to enhance binding of anti-gp120 monoclonal antibodies toward HIV-1 envelope protein, offering a new approach to enhance neutralizing activities against HIV-1 (Yoshimura et al., 2010).

Eigenschaften

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXYSHSMITPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2868858.png)

![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)

![ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2868867.png)

![3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2868868.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B2868872.png)